6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
Description
6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by a benzyloxy (-OCH₂C₆H₅) group at the 6-position of the indenone scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. Its structure combines a planar aromatic system with a ketone functionality, enabling diverse reactivity and interactions in medicinal chemistry applications. The benzyloxy group enhances lipophilicity, which influences solubility and membrane permeability, making it relevant in drug design .
Structure
2D Structure
Properties
IUPAC Name |
6-phenylmethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16-9-7-13-6-8-14(10-15(13)16)18-11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYHTJMGZJVEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625626 | |
| Record name | 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25083-80-1 | |
| Record name | 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.
Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2,3-dihydro-1H-inden-1-one with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Common techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalyst Optimization: Using highly efficient catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoquinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of benzoquinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indanones.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one serves as a crucial intermediate in the synthesis of more complex organic molecules. The benzyloxy group enhances the compound's reactivity, making it suitable for various chemical transformations. For instance, it can undergo substitution reactions where the benzyloxy group can be replaced by other functional groups, facilitating the creation of diverse derivatives.
Synthesis Methods:
The compound is typically synthesized through nucleophilic substitution reactions involving 2,3-dihydro-1H-inden-1-one and benzyl alcohol under acidic or basic conditions. This method yields high purity and efficiency, with reported yields around 92% when using potassium carbonate in dimethylformamide as a solvent.
Medicinal Chemistry
Pharmacological Properties:
Research indicates that this compound exhibits promising pharmacological properties. Notably, studies have highlighted its potential as a tyrosinase inhibitor , which is significant for treating hyperpigmentation disorders. Kinetic studies revealed competitive inhibition with Ki values ranging from 8.7 μM to 10.3 μM . This suggests that derivatives of this compound could be developed into effective therapeutic agents.
Anticancer Activity:
Further investigations into related indanone derivatives have shown anticancer properties through mechanisms such as apoptosis induction and microtubule destabilization. These findings underscore the potential for developing new anticancer therapies based on the indanone scaffold .
Material Science
Development of Novel Materials:
In material science, this compound is explored for its electronic properties. Its unique structure allows for the design of materials with specific functionalities, which can be utilized in electronic devices or sensors.
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
Tyrosinase Inhibition Studies:
Research demonstrates that certain derivatives effectively inhibit tyrosinase activity through competitive inhibition mechanisms. This suggests that further exploration into benzyloxy-substituted indanones could yield valuable therapeutic agents for skin conditions .
Anticancer Activity:
A study on similar indanone derivatives showed promising results in inhibiting cancer cell growth through apoptosis induction and microtubule destabilization. These findings highlight the potential for developing new anticancer therapies based on this scaffold.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The biological and chemical properties of indanone derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 6-(benzyloxy)-2,3-dihydro-1H-inden-1-one with analogous compounds:
Pharmacological Activity
- Anti-inflammatory Effects : Chalcone derivatives like (E)-6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (IC₅₀ ~5 µM) demonstrate superior anti-inflammatory activity compared to 6-methoxy or benzyloxy analogues, likely due to hydrogen bonding and conjugated π systems .
- Antimalarial Potential: The benzyloxy group in this compound facilitates π-π stacking with heme in β-hematin inhibition assays, a mechanism critical for antimalarial activity .
- Antitumor Applications: Indanone derivatives with arylidene substituents (e.g., 2-arylidene-1-indanones) show antiproliferative effects via intercalation with DNA or inhibition of topoisomerases .
Structural and Crystallographic Insights
- Planarity: The indenone core in this compound is nearly planar, similar to benzodioxole-substituted analogues (r.m.s. deviation = 0.041 Å). This planarity facilitates stacking interactions in crystal lattices and biological targets .
- Polymorphism : Orthorhombic and triclinic polymorphs of related compounds (e.g., (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one) exhibit distinct molecular volumes (313.5 vs. 309.6 ų), impacting solubility and stability .
Key Research Findings
Substituent Position Matters: 5-Benzyloxy-6-methoxy-1-indanone (CAS 127399-72-8) shows improved solubility over 6-benzyloxy analogues due to reduced steric hindrance .
Electron-Withdrawing Groups: Trifluoromethoxy-substituted indanones exhibit enhanced metabolic stability, making them suitable for prolonged therapeutic action .
Synergistic Effects : Dual substituents (e.g., benzyloxy and methoxy) balance lipophilicity and polarity, optimizing pharmacokinetic profiles .
Biological Activity
6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHO, with a molecular weight of 238.28 g/mol. The compound features a benzyloxy group attached to a dihydro indenone framework, which is significant for its biological activity.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit notable enzyme inhibition properties. Specifically, derivatives of this compound have been shown to act as competitive inhibitors of tyrosinase, an enzyme crucial for melanin biosynthesis. Kinetic studies revealed Ki values ranging from 8.7 μM to 10.3 μM, suggesting potential applications in treating hyperpigmentation disorders.
Synthesis
The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of 6-hydroxy-2,3-dihydro-1H-inden-1-one with benzyl bromide in the presence of potassium carbonate as a base in dimethylformamide (DMF), yielding high purity and yield (approximately 92%).
Comparative Analysis of Related Compounds
A comparison with structurally similar compounds highlights the uniqueness of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Hydroxy-2,3-dihydro-1H-inden-1-one | Lacks the benzyloxy group | Serves as a precursor in synthesis |
| 4-(Benzyloxy)-2,3-dihydroquinolin-1-one | Contains a quinoline ring | Exhibits different biological activity |
| 4-(Benzyloxy)phenol | Simple phenolic structure | Used in various industrial applications |
Case Studies and Research Findings
While direct studies specifically targeting this compound are scarce, related research provides insight into its potential applications:
- Tyrosinase Inhibition Studies : Research demonstrates that certain derivatives effectively inhibit tyrosinase activity with competitive inhibition mechanisms. Such findings suggest that further exploration into the benzyloxy-substituted indanones could yield valuable therapeutic agents for skin conditions.
- Anticancer Activity : A study on similar indanone derivatives showed promising results in inhibiting cancer cell growth through apoptosis induction and microtubule destabilization . These findings underscore the potential for developing new anticancer therapies based on the indanone scaffold.
Q & A
Q. What are the common synthetic routes for 6-(benzyloxy)-2,3-dihydro-1H-inden-1-one, and how are reaction conditions optimized?
A palladium-catalyzed hydration-olefin insertion cascade is a key method for synthesizing dihydroindenone derivatives. This approach employs internal nucleophiles (e.g., hydroxyl or carbonyl groups) to trigger nucleopalladation of alkynes, enabling regioselective hydration and intramolecular Michael addition. Optimization involves tuning catalyst loadings (e.g., Pd(OAc)₂), solvents (DMF or THF), and temperatures (60–80°C) to achieve yields >90% . Alternative routes include Claisen-Schmidt condensation for chalcone derivatives, using NaOH/EtOH as a base-solvent system .
Q. How is structural characterization performed for this compound derivatives?
X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is standard for determining bond lengths, angles, and dihedral angles. For example, in (E)-2-(3,4-dimethoxybenzylidene) derivatives, C–C bond lengths range from 1.34–1.48 Å, and dihedral angles between aromatic systems are <10° . NMR (¹H/¹³C) and HRMS validate purity and functional groups, with δ ~2.8–3.2 ppm for dihydroindenone protons and [M+H]+ peaks matching calculated masses within 0.001 Da .
Q. What in vitro assays are used to evaluate the antimicrobial activity of dihydroindenone derivatives?
Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are tested via broth microdilution (MIC values). Antifungal activity against C. albicans uses agar diffusion. Compounds like (E)-2-(4-trifluoromethylbenzylidene) derivatives show MICs of 8–32 µg/mL, with structure-activity relationships (SAR) linking electron-withdrawing substituents (e.g., CF₃) to enhanced potency .
Advanced Research Questions
Q. How do computational methods like DFT clarify the electronic properties of this compound?
B3LYP/6-311++G(d,p) calculations reveal HOMO-LUMO gaps (~4.5 eV) and global electrophilicity indices (ω ≈ 1.8 eV), indicating moderate reactivity. Mulliken charges show electron-deficient carbonyl carbons (≈+0.35 e), facilitating nucleophilic attacks. MESP surfaces highlight electrophilic regions near the benzyloxy group, guiding functionalization strategies .
Q. What mechanistic insights explain the diastereoselectivity in palladium-catalyzed syntheses of dihydroindenones?
The internal nucleophile (e.g., hydroxyl) directs syn-addition during alkyne nucleopalladation, forming a Pd-π-allyl intermediate. Steric effects from substituents (e.g., 2-methylallyl) enforce cis-configuration in the cyclization step, achieving >95% diastereoselectivity. Kinetic studies (Eyring plots) confirm a concerted transition state with ΔG‡ ≈ 18 kcal/mol .
Q. How are crystallographic data contradictions resolved for complex dihydroindenone derivatives?
Twinned data or disordered moieties (e.g., benzyloxy groups) are addressed via SHELXL’s TWIN/BASF commands. For example, refining occupancy ratios (e.g., 70:30 for disordered methoxy groups) and applying restraints (DFIX/ISOR) improve R-factors to <0.05. ORTEP-3 visualizes thermal ellipsoids to validate anisotropic displacement parameters .
Q. Why do some dihydroindenone derivatives exhibit discrepancies between computational predictions and experimental bioactivity?
Solvent effects (e.g., PBS vs. DMSO) and protein binding (e.g., serum albumin) alter bioavailability. MD simulations (AMBER) show that hydrophobic substituents (e.g., CF₃O) improve membrane permeability but may aggregate in aqueous media, reducing effective concentrations. Experimental MICs often align with logP values (2.5–3.5) .
Methodological Guidance
Q. How to optimize reaction yields for challenging dihydroindenone syntheses?
- Catalyst screening : Test Pd(II)/Cu(I) bimetallic systems for sluggish steps.
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 100°C vs. 12 h conventionally) .
- Purification : Use flash chromatography (hexane:EtOAc gradients) or recrystallization (MeOH/CH₂Cl₂) .
9. Best practices for handling air-sensitive intermediates in dihydroindenone functionalization:
- Conduct reactions under N₂/Ar using Schlenk lines.
- Stabilize intermediates with ligands (e.g., PPh₃) or low temperatures (−78°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
